8-Ethoxyquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-ethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-5-3-4-8-6-9(12(14)15)7-13-11(8)10/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
DXWYGIXWEWCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=CC(=CN=C21)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Ethoxyquinoline 3 Carboxylic Acid and Analogues
Foundational Synthetic Routes to Quinoline-3-Carboxylic Acids
The construction of the quinoline-3-carboxylic acid scaffold relies on a variety of synthetic strategies, primarily involving the formation of the quinoline (B57606) ring system, strategic functional group manipulations, and the introduction of the carboxylic acid moiety.
Cyclization and Heterocyclic Ring Construction
The creation of the quinoline core is a critical step, with several named reactions being instrumental. The Gould-Jacobs reaction is a cornerstone in this field, involving the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikipedia.org This reaction proceeds through a series of steps, beginning with a nucleophilic attack by the aniline's nitrogen, followed by the loss of an ethanol (B145695) molecule to form a condensation product. wikipedia.org A subsequent 6-electron cyclization reaction, also with the elimination of ethanol, yields a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org
Other notable cyclization methods include:
Camps Cyclization: This base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides can produce quinolin-4-ones or quinolin-2-ones depending on the substrate and reaction conditions. mdpi.com
Friedländer Synthesis: This method involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. nih.gov
Skraup Synthesis: This reaction involves the cyclization of aniline with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent.
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis.
Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. nih.govacs.org
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another route to quinolines.
Modern approaches have also emerged, utilizing transition-metal-catalyzed reactions and other novel strategies to construct the quinoline ring system. mdpi.comorganic-chemistry.org For instance, rhodium-catalyzed C-H activation and subsequent heteroannulation provide an efficient route to substituted quinolines. mdpi.com
Functional Group Interconversions on the Quinoline Core
Once the quinoline nucleus is formed, various functional groups can be introduced or modified to achieve the desired substitution pattern. Functionalization of the quinoline ring is a key strategy for expanding the chemical diversity and pharmacological profile of these derivatives. rsc.org Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring. For example, halogenation of the quinoline ring can be achieved, providing a handle for further transformations. nih.gov
Carboxylic Acid Formation via Oxidation and Hydrolysis Mechanisms
The introduction of the carboxylic acid group at the 3-position is a crucial final step. This is often accomplished through the hydrolysis of a precursor ester or nitrile group.
Hydrolysis of Esters: The ester group, typically an ethyl or methyl ester introduced during the cyclization step (e.g., in the Gould-Jacobs reaction), can be hydrolyzed to the corresponding carboxylic acid. wikipedia.org This is commonly achieved by heating with an aqueous base like sodium hydroxide (B78521), followed by acidification. wikipedia.orglibretexts.org
Hydrolysis of Nitriles: Nitriles can also serve as precursors to carboxylic acids. The hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid directly. libretexts.orgchemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to produce the free carboxylic acid. libretexts.orgchemistrysteps.com The hydrolysis of nitriles proceeds through an amide intermediate. chemistrysteps.com
Oxidation of Methyl Groups: In some cases, a methyl group at the desired position on the quinoline ring can be oxidized to a carboxylic acid. youtube.comyoutube.com Vigorous oxidation can convert a methylquinoline to a pyridine (B92270) tricarboxylic acid derivative. youtube.com
Targeted Synthesis of 8-Ethoxyquinoline-3-carboxylic Acid
The specific synthesis of this compound leverages the foundational principles outlined above, with a focus on the selection of appropriate starting materials and the optimization of reaction parameters.
Precursor Compound Identification and Preparation
The most direct precursor for the synthesis of this compound via the Gould-Jacobs reaction is 2-ethoxyaniline . This aniline derivative provides the necessary ethoxy group at the 8-position of the final quinoline ring. The other key reactant is typically diethyl ethoxymethylenemalonate .
The synthesis of 2-ethoxyaniline itself can be achieved through various methods, such as the reduction of 2-ethoxynitrobenzene.
Optimized Reaction Conditions and Parameters (e.g., Temperature, Solvent, Reagents)
The Gould-Jacobs reaction for the synthesis of quinoline derivatives is often carried out at elevated temperatures. wikipedia.org The reaction between the aniline and diethyl ethoxymethylenemalonate is followed by a thermal intramolecular cyclization. ablelab.eu The use of microwave irradiation has been shown to improve yields and significantly shorten reaction times compared to conventional heating methods. ablelab.eu
A general procedure would involve heating a mixture of 2-ethoxyaniline and diethyl ethoxymethylenemalonate. ablelab.eu The resulting intermediate, an anilidomethylenemalonic ester, undergoes thermal cyclization to form ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate. wikipedia.org Subsequent hydrolysis of the ester group, typically with sodium hydroxide followed by acidification, yields the final product, this compound. wikipedia.org
Stereochemical Considerations in Synthesis
The control of stereochemistry is a critical aspect in the synthesis of complex molecules, particularly those with biological applications. unipv.it In the context of quinoline synthesis, the creation of chiral centers with specific configurations can be essential for the desired activity of the final compound. While the core this compound molecule is achiral, the introduction of stereocenters during its synthesis or derivatization necessitates careful consideration of stereochemical outcomes.
The synthesis of carbapenems, a class of β-lactam antibiotics, highlights the importance of stereochemical control, where the correct configuration of multiple stereocenters is mandatory for biological activity. unipv.it Regulatory bodies often require the non-active stereoisomers as controls, underscoring the need for precise stereoselective synthetic methods. unipv.it
For quinoline derivatives, stereochemical control can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or diastereoselective reactions. For instance, the Povarov-like imino Diels-Alder reaction can be used for the diastereoselective synthesis of 1,2,3,4-tetrahydroquinolines, which can then be further transformed into functionalized quinolines. acs.org
Advanced Synthetic Transformations for Derivatization
The functionalization of the quinoline core is crucial for modulating its properties and exploring its potential in various applications. Several advanced synthetic methods have been developed for the derivatization of quinoline carboxylic acids.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. brandeis.edu The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a widely used method for creating biaryl structures. numberanalytics.comorganic-chemistry.org
This reaction has been successfully applied to the synthesis of various quinoline derivatives. numberanalytics.commdpi.com For instance, palladium catalysts are effective in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids to form biaryl compounds, which can then be cyclized to produce quinolines. numberanalytics.com Carboxylic acids and their derivatives can also serve as electrophiles in these reactions, leading to the formation of aryl ketones. mdpi.com A decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, catalyzed by palladium, provides a direct route to diverse nitrogen-containing heteroaromatic biaryls. nih.gov This method is particularly valuable as it utilizes readily available carboxylic acids as starting materials. nih.gov
A one-pot process combining traditional cross-coupling with C-H functionalization has been reported, using the quinoline substrate itself as an N-ligand to facilitate the reaction. nih.gov This approach offers high yields and proceeds in air without the need for external ligands. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions in Quinoline Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Palladium Catalyst | Aryl Halide + Arylboronic Acid | Biaryl Compound (Quinoline Precursor) | numberanalytics.com |
| Palladium Catalyst | Heterocyclic Carboxylic Acid + Arylboronic Acid | Heteroaromatic Biaryl | nih.gov |
| Copper Catalyst | Aryl Halide + Amine | Aryl Amine (Quinoline Precursor) | numberanalytics.com |
This table provides a summary of catalyst systems and reactants used in cross-coupling reactions for quinoline synthesis.
Decarboxylative Functionalization Strategies
Decarboxylative functionalization has emerged as a powerful strategy for converting readily available carboxylic acids into a variety of other functional groups. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
The decarboxylation of quinoline carboxylic acids can be achieved through various methods. A novel method for synthesizing substituted 3-quinoline carboxylic acids involves carbonylation of a functionalized quinoline followed by selective decarboxylation. google.com This process is noted for having fewer steps and being more environmentally friendly. google.com
A significant challenge in the direct decarboxylative functionalization of carboxylic acids is the high O-H bond dissociation energy. nih.gov However, methods utilizing photoredox catalysis have been developed to overcome this barrier, enabling a wide range of decarboxylative transformations. princeton.edu
Multi-Component and Domino Processes in Quinoline Synthesis
Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. rsc.orgnumberanalytics.com This strategy aligns with the principles of atom economy and reduces the number of synthetic steps and waste generation. numberanalytics.comtcichemicals.com Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially in a one-pot process.
Several MCRs have been employed for the synthesis of diverse quinoline scaffolds, including the Povarov, Gewald, and Ugi reactions. rsc.orgnumberanalytics.com A metal-free domino process has been developed to transform 4-alkyl-1,2,3,4-tetrahydroquinolines into polysubstituted, C3-functionalized quinolines. acs.orgacs.org This reaction proceeds through a unique C4–C3 functional group rearrangement upon heating. acs.orgacs.org
Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes also provide a route to quinoline derivatives. rsc.org Another example is the domino nitro reduction-Friedländer heterocyclization, which allows the preparation of substituted quinolines from 2-nitrobenzaldehydes and active methylene (B1212753) compounds. mdpi.com
Table 2: Examples of Multi-Component and Domino Reactions in Quinoline Synthesis
| Reaction Type | Key Reactants | Product | Reference |
| Domino Process | 4-Alkyl-1,2,3,4-tetrahydroquinolines | Polysubstituted C3-functionalized quinolines | acs.orgacs.org |
| Domino Reaction | Enaminones + 2-Halobenzaldehydes | Quinoline derivatives | rsc.org |
| Domino Nitro Reduction-Friedländer Heterocyclization | 2-Nitrobenzaldehydes + Active Methylene Compounds | Substituted quinolines | mdpi.com |
This table showcases various multi-component and domino reactions utilized for the synthesis of quinoline structures.
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net In the synthesis of quinolines, the application of these principles is crucial for developing more sustainable and environmentally friendly methods. nih.govacs.org
Key green chemistry strategies in quinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. acs.orgjddhs.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. acs.orgjddhs.com
Catalysis: Utilizing catalysts, especially recyclable heterogeneous catalysts, to improve reaction efficiency and minimize waste. numberanalytics.comacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a key feature of MCRs. numberanalytics.com
Reducing Derivatives: Minimizing the use of protecting groups and other derivatization steps to shorten synthetic sequences and reduce waste. nih.gov
For example, a manganese PNP pincer complex has been used to catalyze the sustainable synthesis of substituted quinolines from 2-aminobenzyl alcohols and alcohols, producing only hydrogen and water as byproducts. acs.org Similarly, a copper(II)-catalyst has been employed for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions. ijstr.org Solvent-free methods for the Friedländer synthesis of quinolines have also been developed, utilizing catalysts like silica (B1680970) and molecular iodine or T3P. acs.org
By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally responsible.
Derivatization and Structural Diversification of 8 Ethoxyquinoline 3 Carboxylic Acid
Synthesis of Ester and Amide Analogues
The carboxylic acid functionality at the 3-position of 8-ethoxyquinoline-3-carboxylic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of analogues.
The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach to synthesize ester derivatives. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess. masterorganicchemistry.com For instance, reacting this compound with various alcohols such as methanol, ethanol (B145695), or isopropanol (B130326) in the presence of a catalyst like sulfuric acid would yield the corresponding methyl, ethyl, or isopropyl esters.
The synthesis of amide analogues from this compound can be achieved through various methods. youtube.com A common laboratory procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. libretexts.orgnih.gov This two-step process is highly efficient for forming a wide range of amides.
Alternatively, direct amidation methods that avoid the isolation of the acyl chloride are often preferred for their operational simplicity. scispace.com Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-diisopropylcarbodiimide (DIC) can be employed to facilitate the reaction between the carboxylic acid and an amine. nih.govresearchgate.net For example, the reaction of this compound with various primary and secondary amines in the presence of a coupling agent would yield the corresponding N-substituted and N,N-disubstituted amides. Research on related 8-hydroxyquinoline-2-carboxamides has shown that these derivatives can be synthesized in good yields (61-79%) by condensing the activated carboxylic acid with substituted anilines. nih.gov
Table 1: Examples of Ester and Amide Synthesis Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification (Fischer) | This compound, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 8-ethoxyquinoline-3-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |
| Amidation (via Acyl Chloride) | This compound, Amine (e.g., Diethylamine) | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-8-ethoxyquinoline-3-carboxamide | libretexts.orgnih.gov |
| Amidation (Direct Coupling) | This compound, Amine (e.g., Aniline) | EDC or DIC | N-Phenyl-8-ethoxyquinoline-3-carboxamide | nih.govresearchgate.net |
Introduction of Halogen Substituents
The quinoline (B57606) core of this compound can be functionalized through the introduction of halogen substituents. The electronic properties of the 8-ethoxy group, an electron-donating group, direct electrophilic substitution primarily to the 5- and 7-positions of the quinoline ring. acgpubs.org
Bromination of 8-substituted quinolines, such as the analogous 8-methoxyquinoline (B1362559), has been studied extensively. acgpubs.orgresearchgate.net Treatment of 8-methoxyquinoline with bromine (Br₂) can lead to a mixture of mono- and di-bromo derivatives, with the substitution occurring at the C5 and C7 positions. acgpubs.org For instance, monobromination of 8-methoxyquinoline can yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions, while the use of excess bromine can lead to the formation of 5,7-dibromo-8-methoxyquinoline. acgpubs.orgresearchgate.net It is expected that this compound would exhibit similar reactivity, allowing for the selective introduction of bromine at the C5 and/or C7 positions by controlling the reaction conditions and stoichiometry of the brominating agent.
Incorporation of Diverse Functional Groups
The structural diversity of this compound can be further expanded by introducing a variety of functional groups, including alkyl, aryl, and heterocyclic moieties.
Alkyl, Aryl, and Heterocyclic Substitutions
Following the introduction of halogen atoms at the C5 and C7 positions, these sites become handles for further functionalization through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, is a powerful tool for forming carbon-carbon bonds by reacting a halogenated quinoline with an organoboron compound in the presence of a palladium catalyst. nih.govrsc.org This allows for the introduction of a wide range of aryl and heteroaryl groups. For instance, a 5-bromo-8-ethoxyquinoline-3-carboxylic acid derivative could be coupled with various arylboronic acids to generate 5-aryl-8-ethoxyquinoline-3-carboxylic acid analogues.
Regioselective Functionalization of the Quinoline Core
Modern synthetic methods, particularly those involving C-H activation, offer pathways for the regioselective functionalization of the quinoline core, sometimes avoiding the need for pre-installed halogen handles. acs.org While direct C-H functionalization of this compound is not extensively reported, studies on related quinoline derivatives provide valuable insights. For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at various positions of the quinoline ring. bohrium.com The directing effect of the existing substituents plays a crucial role in determining the position of the new functional group.
Modifications at the Ethoxy Moiety
The ethoxy group at the 8-position can also be a site for modification. Cleavage of the ether bond to yield the corresponding 8-hydroxyquinoline (B1678124) derivative can be achieved through various methods, such as treatment with strong acids like hydrobromic acid. This de-ethylation would unmask a phenolic hydroxyl group, which can then be used for further derivatization, for instance, through O-alkylation with different alkyl halides to introduce a variety of ether functionalities.
Hybrid Molecule Design and Synthesis with Other Bioactive Scaffolds
The versatile nature of the this compound scaffold makes it an excellent candidate for the design and synthesis of hybrid molecules, where it is combined with other bioactive pharmacophores. nih.govmdpi.comresearchgate.net This strategy aims to create new chemical entities with potentially enhanced or novel biological activities.
The carboxylic acid group at the 3-position is a key linker for creating such hybrids. It can be coupled with the amino group of another bioactive molecule to form an amide linkage. For instance, a hybrid molecule could be synthesized by coupling this compound with an amino-containing drug or natural product. Research on related 8-hydroxyquinoline derivatives has demonstrated the successful synthesis of hybrids with compounds like ciprofloxacin (B1669076) and various aminothiazoles. nih.govmdpi.com These syntheses often utilize standard amide bond formation techniques.
Another approach involves linking the quinoline scaffold to another molecule via an ether linkage at the 8-position. This would typically start from the 8-hydroxyquinoline derivative, which can be obtained by de-ethylation of this compound. The resulting 8-hydroxy group can then react with a suitable electrophile on the other bioactive molecule. A one-pot protocol for the synthesis of bisquinoline systems has been described, involving the Williamson ether synthesis between an ethyl 2-(halomethyl)quinoline-3-carboxylate and an 8-hydroxyquinoline, followed by hydrolysis of the ester. researchgate.net
Table 2: Examples of Hybrid Molecule Synthesis Strategies
| Hybridization Strategy | Linkage Type | Key Reaction | Example Concept | Reference |
|---|---|---|---|---|
| Coupling at C3-carboxylic acid | Amide | Amide coupling (e.g., with EDC) | This compound + Amino-containing bioactive molecule | nih.govmdpi.com |
| Coupling at C8-position | Ether | Williamson ether synthesis | 8-Hydroxyquinoline-3-carboxylic acid derivative + Halogenated bioactive molecule | researchgate.net |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the chemical structure of a molecule in both solution and the solid state. Each method probes different aspects of the molecular structure, and together they provide a detailed picture of the compound's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by mapping the chemical environments of specific atomic nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of 8-Ethoxyquinoline-3-carboxylic acid would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the quinoline (B57606) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the quinoline core.
Ethoxy Group Protons: The ethoxy group would give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) around 4.0-4.5 ppm, coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃) around 1.3-1.5 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often greater than 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and would appear in the range of 165-185 ppm.
Aromatic and Olefinic Carbons: The carbons of the quinoline ring would resonate in the 110-160 ppm region. The carbon atom attached to the ethoxy group (C8) and the carbon at position 3 would have distinct chemical shifts influenced by their substituents.
Ethoxy Group Carbons: The methylene carbon (-O-CH₂-) would be expected around 60-70 ppm, while the methyl carbon (-CH₃) would be found further upfield, typically between 14 and 18 ppm.
¹⁵N NMR Spectroscopy
Solid-State NMR Analysis
Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its crystalline form. This technique can reveal information about intermolecular interactions, such as hydrogen bonding, and can identify the presence of different polymorphs or tautomers in the solid state. Differences in ¹³C and ¹⁵N chemical shifts between solution and solid-state spectra can indicate different dominant tautomeric forms or protonation states in each phase.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 185 |
| Quinoline Aromatic (C-H) | 7.0 - 9.0 | 110 - 160 |
| Quinoline Quaternary (C) | - | 120 - 160 |
| Ethoxy (-O-CH₂-CH₃) | ~4.0-4.5 (quartet) | ~60-70 |
| Ethoxy (-O-CH₂-CH₃) | ~1.3-1.5 (triplet) | ~14-18 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.
O-H Stretch: The carboxylic acid O-H bond would produce a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.
C=O Stretch: A sharp, intense absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid and the ethoxy group would appear in the 1210-1320 cm⁻¹ region. The O-H bend would also be present.
Aromatic C=C and C-H Stretches: Absorptions corresponding to the C=C bonds of the quinoline ring would be seen in the 1450-1600 cm⁻¹ region, and the aromatic C-H stretches would appear just above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The quinoline ring system of this compound would lead to characteristic absorptions in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands would be influenced by the ethoxy and carboxylic acid substituents. Carbonyl groups can also exhibit weak n → π* transitions.
Interactive Table: Expected IR and UV-Vis Absorption Maxima for this compound
| Spectroscopic Technique | Vibrational/Electronic Transition | Expected Absorption Range |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ |
| IR Spectroscopy | C-O Stretch | 1210 - 1320 cm⁻¹ |
| IR Spectroscopy | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* (Quinoline) | 220 - 350 nm |
High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, revealing stable fragments that are characteristic of the quinoline core and the loss of the ethoxy and carboxyl groups.
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as the hydrogen-bonding network involving the carboxylic acid groups. This technique has been used to study related quinoline derivatives, often revealing dimeric structures formed through hydrogen bonds.
Investigation of Tautomeric Equilibria and Protonation States
While this compound itself does not possess a hydroxyl group directly on the quinoline ring that would lead to significant keto-enol tautomerism, related hydroxyquinolines are known to exist as a mixture of tautomers. The primary tautomeric consideration for this compound would be the potential for zwitterion formation, where the acidic proton from the carboxyl group transfers to the basic nitrogen atom of the quinoline ring. This equilibrium between the neutral molecule and the zwitterionic form can be influenced by the solvent and whether the compound is in solution or in the solid state. Spectroscopic techniques, particularly NMR and IR, in different solvents and in the solid state, would be crucial for investigating this equilibrium. For instance, a significant downfield shift in the ¹⁵N NMR spectrum would be indicative of protonation at the nitrogen atom.
Analysis of Zwitterionic Forms
The existence of this compound in a zwitterionic form is a plausible consideration due to the presence of both an acidic functional group (carboxylic acid) and a basic site (the quinoline nitrogen atom). A zwitterion, or inner salt, is a molecule that contains an equal number of positively and negatively charged functional groups. In the case of this compound, this would involve the proton from the carboxylic acid group (-COOH) being transferred to the nitrogen atom of the quinoline ring, resulting in a carboxylate group (-COO⁻) and a protonated quinolinium cation (N⁺-H).
Influence of Solvent and pH on Tautomeric Preferences
The tautomeric equilibrium of quinoline derivatives, including this compound, is significantly influenced by the surrounding environment, particularly the solvent and the pH of the solution. Tautomerism in this context primarily refers to the proton transfer between the carboxylic acid group and the quinoline nitrogen, leading to an equilibrium between the neutral form and the zwitterionic form.
Influence of Solvent:
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.
Polar Solvents: In polar protic solvents like water or methanol, the zwitterionic form is likely to be stabilized. These solvents can form strong hydrogen bonds with both the carboxylate and the protonated quinolinium groups, thereby favoring the charge-separated zwitterionic tautomer. The increased dielectric constant of polar solvents also helps to stabilize the separated charges. beilstein-journals.orgbeilstein-journals.org For example, studies on similar heterocyclic systems have shown that an increase in solvent polarity can lead to a shift in the tautomeric equilibrium towards more polar forms. beilstein-journals.org
Non-polar Solvents: In non-polar or aprotic solvents such as toluene (B28343) or chloroform (B151607), the neutral form of this compound is expected to be more stable. These solvents are less capable of stabilizing charged species, thus the equilibrium would likely favor the uncharged molecule where the proton resides on the carboxylic acid group. beilstein-journals.orgbeilstein-journals.org In some cases, even non-polar but proton-donating solvents like chloroform can influence the equilibrium by forming specific hydrogen bonds. beilstein-journals.orgbeilstein-journals.org
The table below summarizes the expected influence of different solvents on the tautomeric equilibrium of this compound, based on general principles observed in related compounds.
| Solvent | Polarity | Expected Predominant Form | Rationale |
| Water | High | Zwitterionic | Stabilization of charged species through hydrogen bonding and high dielectric constant. |
| Methanol | High | Zwitterionic | Similar to water, capable of strong hydrogen bonding. |
| Acetonitrile | Medium | Mixture of Forms | Increased polarity favors the zwitterionic form compared to non-polar solvents. |
| Chloroform | Low | Neutral | Limited ability to stabilize charged species. beilstein-journals.orgbeilstein-journals.org |
| Toluene | Low | Neutral | Non-polar nature disfavors charge separation. beilstein-journals.orgbeilstein-journals.org |
Influence of pH:
The pH of the aqueous solution is a critical factor governing the ionization state and thus the tautomeric and zwitterionic preferences of this compound.
Acidic Conditions (Low pH): At a low pH, the high concentration of protons in the solution will lead to the protonation of the quinoline nitrogen. The carboxylic acid group will remain largely in its protonated -COOH form. Therefore, the cationic form of the molecule will be predominant.
Neutral Conditions (Intermediate pH): In a specific pH range, close to the isoelectric point of the molecule, the zwitterionic form is expected to be most abundant. In this state, the carboxylic acid group has lost its proton (becoming -COO⁻), and the quinoline nitrogen has accepted a proton (becoming N⁺-H).
Basic Conditions (High pH): Under basic conditions, the excess hydroxide (B78521) ions will deprotonate the carboxylic acid group to form the carboxylate anion (-COO⁻). The quinoline nitrogen will remain in its neutral, unprotonated state. Consequently, the anionic form of the molecule will be the major species.
The changes in the absorption spectrum upon addition of an acid or a base can provide experimental evidence for these pH-dependent shifts in the molecular form. nih.gov
In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research
A comprehensive review of publicly accessible scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry methods, detailed studies focusing on the quantum chemical properties, molecular dynamics, and in silico interactions of this specific molecule have not been extensively published. Consequently, the creation of a detailed article based on the requested outline is not feasible at this time due to the lack of specific research findings.
Computational chemistry provides a powerful lens for understanding chemical structures and their reactivity. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in elucidating the electronic structure and optimized geometry of molecules. Similarly, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers critical insights into a molecule's reactivity and potential interaction sites. However, specific data from these analyses for this compound, including bond lengths, angles, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, are not present in the surveyed literature.
Furthermore, the study of reaction mechanisms, including the calculation of energy barriers and transition states, is a key application of quantum chemical methods. These calculations are vital for predicting the kinetics and thermodynamics of chemical reactions. Again, no specific studies detailing these parameters for reactions involving this compound were identified.
In the realm of molecular behavior over time, molecular dynamics (MD) simulations are employed to explore the conformational landscape of a molecule. This technique allows researchers to understand how a molecule like this compound might flex and orient itself in different environments, which is crucial for its interaction with biological systems. While the methods for such conformational sampling are well-established, their application to this particular compound is not documented in available research.
Finally, in silico modeling, particularly computational docking, is a cornerstone of modern drug discovery and molecular biology research. This method predicts the preferred orientation of one molecule when bound to a second to form a stable complex, often a small molecule ligand and a protein receptor. While general methodologies for molecular docking are widely described, specific studies detailing the docking of this compound into the active sites of biomolecular targets are not found in the public domain.
While the foundational principles and methodologies for the computational analyses requested are well-documented, their specific application to this compound is absent from the available scientific literature. Without primary research data, a scientifically accurate and detailed article on the computational chemistry of this compound cannot be generated. Further experimental and computational research is needed to provide the necessary data to fulfill such a request.
Computational Chemistry and Theoretical Investigations
In Silico Modeling of Molecular Interactions
Prediction of Binding Modes and Interaction Forces
The prediction of how 8-Ethoxyquinoline-3-carboxylic acid binds to biological targets and the nature of the forces governing these interactions are crucial for understanding its potential pharmacological activity. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in this regard. For quinoline (B57606) derivatives, these simulations can predict binding modes within protein active sites, such as the quinoline-binding pockets of enzymes like DNA gyrase.
The interaction forces at play are multifaceted. For related quinolone carboxylic acid derivatives, studies have highlighted the significance of various non-covalent interactions. Symmetry-Adapted Perturbation Theory (SAPT) analyses have revealed that dispersive forces are often a decisive factor in the intermolecular interactions of these types of molecules. mdpi.com The molecular structure of this compound, with its aromatic quinoline core, carboxylic acid group, and ethoxy substituent, provides multiple centers for non-covalent interactions. These include hydrogen bond donors and acceptors, as well as the extended aromatic system which can participate in π-π stacking. mdpi.com
In the solid state, quinoline derivatives are known to form networks of intermolecular hydrogen bonds, such as those involving the carboxylic acid group and the quinoline nitrogen. For instance, in some crystal structures of related compounds, C–H···O and C–H···Cl bonds contribute to the formation of two-dimensional layers. mdpi.com It is predicted that this compound would similarly engage in a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking, which collectively determine its crystal packing and interactions with biological macromolecules. researchgate.net
| Predicted Interaction Type | Potential Interacting Groups on this compound | Significance |
| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Quinoline nitrogen (acceptor), Ethoxy oxygen (acceptor) | Directional interactions that contribute significantly to binding affinity and specificity. mdpi.com |
| π-π Stacking | Quinoline ring system | Important for interactions with aromatic amino acid residues in protein binding sites. researchgate.net |
| Dispersive Forces | Entire molecule, particularly the aromatic system | A major contributor to the overall stability of intermolecular complexes. mdpi.com |
| van der Waals Forces | Entire molecule | Ubiquitous non-specific interactions that contribute to molecular packing and binding. researchgate.net |
Prediction of pKa Values and Related Acid-Base Properties
The acid-base properties of this compound, particularly its pKa value, are fundamental to its chemical behavior, influencing its solubility, absorption, and ionization state at physiological pH. While experimental determination is the gold standard, computational methods provide a means for rapid and insightful prediction.
Several computational approaches are available for the prediction of pKa values. Quantitative Structure-Property Relationship (QSPR) models, for example, correlate structural features with experimentally determined pKa values to predict the properties of new compounds. nih.gov More sophisticated quantum mechanical methods, such as those based on Density Functional Theory (DFT), can also be employed to calculate the energetics of deprotonation. mdpi.com
Recent advancements have led to the development of specialized algorithms and machine learning models for pKa prediction. Methods like the Ab Initio Bond Lengths (AIBL) approach and graph convolutional neural networks (GCNN) have shown promise in accurately predicting the pKa of various organic acids. nih.govresearchgate.net For instance, GCNN models have been used to predict the pKa values of C-H bonds in non-aqueous solvents with a mean absolute error of around 2.1 pKa units. researchgate.net These methods typically involve featurizing the molecule, often by encoding the local atomic environment, and then using a trained model to map these features to a predicted pKa value. nih.gov
Although specific computational studies predicting the pKa of this compound were not identified in the reviewed literature, the established methodologies are readily applicable. The presence of the acidic carboxylic acid group and the basic quinoline nitrogen suggests that the molecule will have at least two pKa values. The ethoxy group at the 8-position is expected to electronically influence the basicity of the quinoline nitrogen and the acidity of the carboxylic acid.
| Computational Method | Principle | Application to this compound |
| Quantitative Structure-Property Relationship (QSPR) | Correlates structural descriptors with known pKa values to build a predictive model. nih.gov | Could provide a rapid estimate of pKa based on a database of related quinoline carboxylic acids. |
| Density Functional Theory (DFT) | Calculates the energy difference between the protonated and deprotonated states. mdpi.com | Would offer a first-principles-based prediction of the intrinsic acidity and basicity. |
| Ab Initio Bond Lengths (AIBL) | Uses high-level quantum mechanical calculations to derive local models for pKa prediction. nih.gov | Could be used to develop a highly accurate local model if sufficient experimental data for similar compounds exist. |
| Graph Convolutional Neural Networks (GCNN) | A machine learning approach that learns from the graph structure of molecules to predict properties. researchgate.net | A modern, data-driven method that could predict the pKa with high accuracy if trained on a relevant dataset. |
Mechanistic Studies of Chemical Reactions and Biological Interactions
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of quinoline-3-carboxylic acids, including the 8-ethoxy derivative, can be achieved through various methods, often involving key mechanistic steps such as decarboxylation, hydrolysis, and oxidation.
Detailed Mechanistic Pathways of Key Transformations
Decarboxylation: The removal of a carboxyl group (decarboxylation) is a significant transformation in quinoline (B57606) chemistry. For quinoline carboxylic acids, this reaction can be influenced by the position of the carboxyl group and the reaction conditions. For instance, the decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid) in water at elevated temperatures yields nicotinic acid. cdnsciencepub.com The mechanism of decarboxylation for some pyridinecarboxylic acids in aqueous solution is proposed to proceed through the isoelectric species, which can be either the neutral acid or a zwitterion. cdnsciencepub.com The zwitterionic form can undergo decarboxylation to form a nitrogen ylid, which is a key intermediate. cdnsciencepub.com In solvents like quinoline, the decarboxylation of substituted salicylic (B10762653) acids is a first-order reaction, suggesting that the solvent facilitates proton transfer. cdnsciencepub.com A proposed mechanism involves the formation of an ionic intermediate where the quinoline acts as a base, followed by protonation and subsequent loss of carbon dioxide. cdnsciencepub.com In a synthetic context, selective decarboxylation can be achieved. For example, 2,3-quinolinedicarboxylic acid can be selectively decarboxylated at the 2-position under heating to yield quinoline-3-carboxylic acid. google.com
Hydrolysis: The hydrolysis of ester derivatives of 8-ethoxyquinoline-3-carboxylic acid is a common final step in many synthetic routes to obtain the free carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxy group to yield the carboxylate salt. masterorganicchemistry.com Subsequent acidification then produces the final carboxylic acid. masterorganicchemistry.compharmacy180.com The choice of base and solvent system, such as lithium hydroxide in aqueous tetrahydrofuran (B95107) (THF), can be crucial for efficient hydrolysis, especially for esters that are not readily soluble in aqueous base alone. pharmacy180.com Acid-catalyzed hydrolysis is also possible and proceeds through a different mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com
Oxidation: The quinoline ring system can undergo oxidation reactions, although the specific oxidation of this compound is not extensively detailed in the provided results. However, general principles of quinoline chemistry suggest that the ethyl group at the 8-position could potentially be oxidized to other functional groups. Additionally, the synthesis of quinoline-4-carboxylic acid derivatives can involve the oxidation of a dihydroquinoline intermediate. nih.gov
Investigation of Catalyst Roles and Reaction Intermediates
Catalysts play a crucial role in the synthesis of quinoline carboxylic acids. In the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction, Lewis acids like BF₃·THF can be effective catalysts. nih.gov The catalyst is believed to facilitate the formation of an imine intermediate from the reaction of an aniline (B41778) and an aldehyde. nih.gov This imine then reacts with pyruvic acid, leading to a dihydroquinoline intermediate which is subsequently oxidized to the quinoline product. nih.gov
In some synthetic pathways, palladium catalysts are employed for carbonylation reactions to introduce the carboxylic acid functionality. google.com For example, 2,3-dichloroquinoline (B1353807) can be converted to 2,3-quinolinedicarboxylic acid dimethyl ester via a palladium-catalyzed carbonylation reaction. google.com The role of the palladium catalyst is to facilitate the insertion of carbon monoxide into the carbon-chlorine bonds.
In Vitro Mechanistic Investigations of Molecular and Cellular Interactions
The biological activities of this compound and its derivatives are underpinned by their interactions with specific molecular and cellular targets.
Structure-Activity Relationship (SAR) Analysis for Molecular Recognition
The structure of quinoline derivatives is critical for their biological activity, and modifications to the quinoline scaffold can significantly impact their interactions with molecular targets. For instance, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives identified as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was found to be a crucial pharmacophore. nih.govresearchgate.net Molecular modeling suggested that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket of the kinase. nih.govresearchgate.net
In the context of HIV-1 integrase inhibitors, the design of 8-hydroxyquinoline (B1678124) tetracyclic lactams was based on a two-metal binding pharmacophore model. nih.gov This highlights the importance of the spatial arrangement of chelating groups for effective binding to the metallic cofactors in the enzyme's active site. The substitution pattern on the quinoline ring also influences activity. For example, in a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors, the specific substitution pattern was key to achieving inhibitory selectivity over other sirtuin isoforms. frontiersin.org
Mechanisms of Enzyme Inhibition and Modulation
Protein Kinase CK2: While there is no direct evidence of this compound inhibiting Protein Kinase CK2, other quinoline derivatives have been studied as inhibitors of this enzyme. CK2 is a serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to cancer. nih.govnih.govmdpi.com The inhibitor CX-4945, a benzo[c] cdnsciencepub.comnih.govnaphthyridine-8-carboxylic acid derivative, is an ATP-competitive inhibitor of CK2. nih.gov Inhibition of CK2 can affect the levels of enzymes involved in thymidylate synthesis, such as dihydrofolate reductase (DHFR). nih.gov CK2 can phosphorylate thymidylate synthase (TS), which may act as a molecular switch to initiate the formation of a multi-enzyme complex. nih.gov
HIV-1 Integrase: Quinolone derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The mechanism of inhibition often involves chelation of the divalent metal ions (typically Mg²⁺) in the enzyme's active site, which are crucial for its catalytic activity. nih.gov The design of these inhibitors, such as 8-hydroxyquinoline tetracyclic lactams, often incorporates a pharmacophore capable of binding to these metal ions. nih.gov
Chelation Mechanisms with Metal Ions and Complex Formation
The chelation mechanism of this compound with metal ions is dictated by the presence of three potential coordinating sites: the quinoline nitrogen, the etheral oxygen of the ethoxy group, and the carboxylate group. The arrangement of these functional groups allows for the formation of stable chelate rings with various metal ions. The primary chelation is expected to occur through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the carboxylate group, forming a stable six-membered ring. This bidentate chelation is a well-established mode of coordination for quinoline-3-carboxylic acids. uncw.edu
The ethoxy group at the 8-position can also participate in coordination, leading to the formation of a five-membered chelate ring with the quinoline nitrogen. This would result in tridentate chelation, significantly enhancing the stability of the resulting metal complex. The involvement of the etheral oxygen in chelation is dependent on the nature of the metal ion and the steric accessibility of the binding pocket. rsc.org The electronic influence of the ethoxy group, being an electron-donating group, increases the electron density on the quinoline ring, which can enhance the basicity of the nitrogen atom and its coordination strength. nih.gov
The stoichiometry of the metal complexes formed is typically 2:1 (ligand:metal), especially with divalent metal cations, where two molecules of the deprotonated ligand coordinate to one metal ion. researchgate.net The geometry of the resulting complex will depend on the coordination number and preferred geometry of the central metal ion.
Table 1: Stability Constants (log K1) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid in 0.1 M NaClO4 at 25°C rsc.org
| Metal Ion | log K1 |
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| Sr(II) | 4.82 |
| Ba(II) | 4.10 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
Note: This data is for 8-hydroxyquinoline-2-carboxylic acid and is presented to illustrate the expected high stability of related quinoline carboxylic acid complexes.
Mechanistic Basis of Antioxidant Properties
The antioxidant properties of this compound are primarily attributed to the quinoline ring system and the ethoxy group. The mechanism of antioxidant action for related quinoline derivatives, such as ethoxyquin (B1671625), has been studied and provides a basis for understanding the antioxidant potential of this compound. nih.govnih.gov
The primary antioxidant mechanism involves the donation of a hydrogen atom from the N-H group of the dihydroquinoline form or an electron from the aromatic system to neutralize free radicals. In the case of ethoxyquin, it reacts with alkylperoxyl radicals to form an aminyl radical, which is stabilized by delocalization of the unpaired electron over the aromatic system. nih.govnih.gov This radical can then undergo further reactions to form non-radical products. The high efficiency of ethoxyquin as an antioxidant is also due to the fact that its oxidation products, such as the ethoxyquin dimer and quinone imine, also possess antioxidant properties. nih.govnih.gov
For this compound, the presence of the ethoxy group at the 8-position is expected to contribute to its antioxidant activity through a similar mechanism of radical scavenging. The electron-donating nature of the ethoxy group can enhance the ability of the quinoline ring to donate an electron and stabilize the resulting radical cation.
The carboxylic acid group at the 3-position can modulate the antioxidant activity in several ways. It can influence the electronic properties of the quinoline ring system and can also participate in metal chelation. By chelating pro-oxidant metal ions like iron and copper, it can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. mdpi.com However, the carboxylic acid group itself is generally not considered a primary site for radical scavenging.
Table 2: Proposed Antioxidant Mechanisms
| Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical, effectively neutralizing it. |
| Single Electron Transfer (SET) | Donation of an electron to a free radical, forming a radical cation and an anion. |
| Metal Chelation | Binding of pro-oxidant metal ions to prevent their participation in radical-generating reactions. |
Mechanistic Insights from Spectroelectrochemical Techniques
Spectroelectrochemical techniques, which combine spectroscopy and electrochemistry, provide valuable insights into the redox mechanisms of chemical compounds. While specific spectroelectrochemical studies on this compound are not extensively reported, the electrochemical behavior of related quinoline derivatives can be used to infer its mechanistic pathways. nih.gov
Cyclic voltammetry studies on quinoline derivatives typically reveal oxidation and reduction processes associated with the quinoline ring system. nih.gov The oxidation potential is influenced by the presence of electron-donating or electron-withdrawing substituents. For this compound, the electron-donating ethoxy group is expected to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted quinoline. Conversely, the electron-withdrawing carboxylic acid group would likely increase the oxidation potential.
In-situ spectroelectrochemistry, coupling techniques like UV-Vis or IR spectroscopy with electrochemical measurements, allows for the identification of transient intermediates and final products of the redox reactions. The electrochemical oxidation of quinoline derivatives can lead to the formation of radical cations, which can then undergo further reactions such as dimerization or reaction with solvent or supporting electrolyte anions. nih.govnih.gov
The electrochemical reduction of quinoline-3-carboxylic acids can involve the reduction of the carboxylic acid group or the quinoline ring, depending on the applied potential and the nature of other substituents. The initial reduction step is often the formation of a radical anion.
Advanced Applications in Organic and Medicinal Chemistry Research
Utilization as Versatile Building Blocks in Organic Synthesis
Carboxylic acids are fundamental building blocks in organic synthesis, prized for their ability to undergo a wide range of chemical transformations. researchgate.netnih.gov The 8-Ethoxyquinoline-3-carboxylic acid molecule is an exemplary scaffold for creating more complex chemical entities.
The carboxylic acid group at the 3-position is a key reactive site. It can be readily converted into a variety of other functional groups, making it an important synthetic intermediate for creating libraries of novel compounds. researchgate.net Common transformations include:
Amide Formation: Reaction with various amines to produce a diverse range of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.
Esterification: Conversion to esters, which can alter the compound's solubility and pharmacokinetic properties. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for chemical modification.
Decarboxylation: Under certain conditions, the carboxyl group can be removed, which can be useful in multi-step synthetic pathways.
Furthermore, the quinoline (B57606) ring itself can be functionalized, and the ethoxy group at the 8-position can be modified or substituted, although this is generally more challenging. This multi-faceted reactivity allows chemists to use this compound as a starting point for constructing complex molecules with potential applications as pharmaceuticals or functional materials. researchgate.netmdpi.com For instance, quinoline carboxylic acids are recognized as crucial intermediates in the synthesis of valuable quinoline-based drugs. researchgate.net
Design and Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The development of fluorescent probes, in particular, has revolutionized our ability to visualize and quantify specific analytes within living systems. nih.govsemanticscholar.org The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, the parent of the 8-ethoxy derivative, is a celebrated platform for designing such probes. nih.govscispace.com
Derivatives of 8-HQ are renowned for their ability to act as fluorescent chemosensors for a variety of metal ions. nih.govnih.gov The underlying mechanism often involves the chelation of a metal ion by the hydroxyl group at position 8 and the quinoline nitrogen. This binding event restricts intramolecular rotation and alters the electronic properties of the molecule, leading to a significant change in fluorescence—a process often referred to as chelation-enhanced fluorescence (CHEF). scispace.com
While the 8-ethoxy group in this compound cannot participate directly in chelation in the same way a hydroxyl group can, the scaffold is still highly relevant for probe design. The molecule can be chemically modified, for example by converting the ethoxy group back to a hydroxyl group, to create active sensors. Furthermore, the carboxylic acid group can be used to attach the quinoline scaffold to other molecules or cellular targets. Derivatives like 8-aminoquinolines are also widely used as fluorophores for detecting metal ions such as Zn2+. mdpi.com
Contributions to Structure-Activity Relationship (SAR) Models for Drug Design Optimization
Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery. They involve systematically modifying a lead compound's structure to understand how each component contributes to its biological activity, with the goal of optimizing properties like potency and selectivity. nih.gov
The this compound scaffold contains three distinct regions that can be systematically altered for SAR studies:
The Quinoline Core: The bicyclic aromatic system which provides a rigid framework.
The 8-Position Substituent: The ethoxy group, which influences lipophilicity and electronic properties.
The 3-Position Substituent: The carboxylic acid, which acts as a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. nih.gov
By creating analogues with variations at these positions, researchers can build detailed SAR models. For example, a study on branched carboxylic acids demonstrated how modifying the alkyl chains affects transcriptional profiles and biological activity, providing a basis for read-across analysis in toxicology. nih.gov Similarly, SAR studies on other quinoline carboxylic acid derivatives have been used to develop potent enzyme inhibitors by optimizing the substituents on the quinoline ring to enhance binding affinity and cellular activity. nih.gov
| Position | Modification | Potential Impact on Bioactivity | Rationale/Example |
|---|---|---|---|
| Position 8 | -OH vs. -OCH2CH3 (Ethoxy) | -OH enables metal chelation. Ethoxy group increases lipophilicity and alters steric profile. | 8-Hydroxyquinolines are potent metal chelators and fluorescent sensors. nih.gov |
| Position 3 | -COOH vs. -CONH-R (Amide) | Carboxylic acid is a strong H-bond donor/acceptor. Amides provide diverse H-bonding patterns and steric bulk. | The carboxylate group is crucial for binding in many enzyme inhibitors, like those for DHODH. nih.gov |
| Quinoline Ring | Addition of halogens (e.g., Cl, F) | Modulates electronic properties and can form halogen bonds, potentially increasing potency. | Halogenated quinolines often exhibit enhanced antimicrobial or anticancer activity. |
Applications in Supramolecular Chemistry and Materials Science
The ability of this compound to participate in directed intermolecular interactions makes it a valuable component in the fields of supramolecular chemistry and materials science. These fields focus on designing highly organized molecular systems and functional materials from the bottom up.
The development of fluorescent chemosensors is a major application of quinoline derivatives in materials science. scispace.com The parent compound, 8-hydroxyquinoline (8-HQ), is a classic example of a ligand used for detecting metal ions. nih.gov Upon binding to metal ions like Al³⁺ and Zn²⁺, the fluorescence emission of 8-HQ is greatly enhanced. scispace.comsemanticscholar.org This property has been extensively exploited to create sensors for environmental and biological monitoring.
While this compound is not intrinsically fluorescent in the same way as 8-HQ, its derivatives are prime candidates for sensor development. The core structure is a known fluorophore, and modifications can tune its sensing properties. For instance, researchers design sensors where the presence of a specific metal ion triggers a chemical reaction that generates a highly fluorescent product. The carboxylic acid function provides a convenient handle for attaching the sensor to surfaces or polymers, creating solid-state sensing materials.
| Target Ion | Typical Fluorescence Change | Sensing Mechanism | Reference |
|---|---|---|---|
| Zn2+ | Significant fluorescence enhancement (Turn-on) | Chelation-Enhanced Fluorescence (CHEF) | nih.govmdpi.com |
| Al3+ | Strong fluorescence enhancement (Turn-on) | CHEF, formation of stable complexes like Alq3 | scispace.comsemanticscholar.org |
| Cu2+ | Fluorescence quenching (Turn-off) | Paramagnetic quenching effect | nih.gov |
| Fe3+ | Fluorescence quenching (Turn-off) | Paramagnetic quenching and absorption effects | nih.gov |
The field of organic electronics has been revolutionized by the use of metal complexes of 8-hydroxyquinoline. Specifically, Tris(8-hydroxyquinoline)aluminum (Alq3) is a benchmark material used as an electron-transporting and light-emitting layer in Organic Light-Emitting Diodes (OLEDs). nih.govscispace.com The exceptional stability and luminescent properties of Alq3 have made it a subject of extensive research. nih.gov
Derivatives of 8-hydroxyquinoline are constantly being synthesized and tested to tune the performance of OLEDs, such as altering the emission color, improving efficiency, and increasing device lifetime. mdpi.com While this compound itself is not a standard OLED material, its structural motifs are highly relevant. The quinoline core is a proven component for stable organic electronic materials. By modifying the substituents—for example, by creating metal complexes or by incorporating the molecule into larger polymeric structures—new materials with tailored properties for OLED applications could be developed. The synthesis of various quinoline-based zinc complexes for use in OLEDs highlights the ongoing interest in this class of compounds for developing new light-emitting materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Ethoxyquinoline-3-carboxylic acid, and what are their key reaction conditions?
- The compound can be synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Precursors are typically reduced from nitro-substituted intermediates (e.g., 8-nitro-1,4-dihydroquinoline derivatives) under controlled conditions .
- Alternative methods include decarboxylation of hydroxyquinolinecarboxylic acid derivatives, as seen in the synthesis of structurally related compounds like 8-hydroxyquinoline .
- Key parameters : Reaction temperature (70–80°C), solvent selection (aqueous ethanolic systems), and catalyst concentration.
Q. How should researchers characterize this compound to confirm purity and structure?
- Spectroscopic methods :
- NMR : Analyze peaks for ethoxy (–OCH2CH3) and carboxylic acid (–COOH) groups. Quinoline protons typically resonate between δ 7.5–9.0 ppm .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity .
Q. What are the recommended storage conditions to maintain compound stability?
- Store in airtight, light-resistant containers at –20°C. Avoid exposure to moisture, as carboxylic acid derivatives may hydrolyze under humid conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up this compound production?
- Critical factors :
- Catalyst loading : Higher PPA concentrations (≥85%) improve lactamization efficiency but may increase side reactions .
- Reaction time : Prolonged heating (>24 h) risks decarboxylation; monitor intermediates via TLC .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Hypothesis testing :
- If unexpected peaks arise, compare with spectra of analogous compounds (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid derivatives) to identify substituent-related shifts .
- Conduct 2D NMR (COSY, HSQC) to assign overlapping proton environments .
Q. How can computational methods aid in predicting the biological activity of this compound derivatives?
- Molecular docking : Use software like AutoDock to model interactions with target enzymes (e.g., bacterial gyrase) based on structural analogs (e.g., fluoroquinolones) .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial efficacy .
Guidance for Contradictory Data Analysis
- Reproducibility : Replicate experiments under identical conditions (e.g., solvent purity, temperature control) to isolate variables .
- Meta-analysis : Compare results across studies (e.g., biological activity assays) while accounting for methodological differences (e.g., cell lines, assay protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
